![molecular formula C12H24N2O2Si B14322076 2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate CAS No. 100585-28-2](/img/structure/B14322076.png)
2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate is a complex organic compound characterized by its unique structure, which includes a diazonium group, a methoxy group, and a tri(propan-2-yl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which react with the precursor to form the diazonium salt. The methoxy and tri(propan-2-yl)silyl groups are introduced through subsequent reactions involving appropriate organosilicon compounds and methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the reaction conditions are optimized for yield and purity. The use of automated reactors and precise control of temperature, pressure, and reagent concentrations are crucial for efficient production. Purification steps, such as crystallization or distillation, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The diazonium group can be substituted by nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield azo compounds, while oxidation reactions may produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate exerts its effects involves the formation of reactive intermediates, such as diazonium ions, which can undergo further reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1-methoxy-2-[tri(methyl)silyl]ethen-1-olate
- 2-Diazonio-1-methoxy-2-[tri(ethyl)silyl]ethen-1-olate
- 2-Diazonio-1-methoxy-2-[tri(butyl)silyl]ethen-1-olate
Uniqueness
2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
100585-28-2 |
|---|---|
Molekularformel |
C12H24N2O2Si |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
methyl 2-diazo-2-tri(propan-2-yl)silylacetate |
InChI |
InChI=1S/C12H24N2O2Si/c1-8(2)17(9(3)4,10(5)6)11(14-13)12(15)16-7/h8-10H,1-7H3 |
InChI-Schlüssel |
PGHOVFVHZCNNFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(=[N+]=[N-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


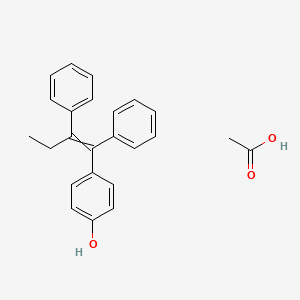
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
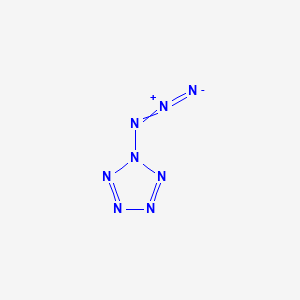
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
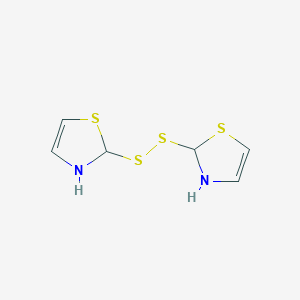

![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
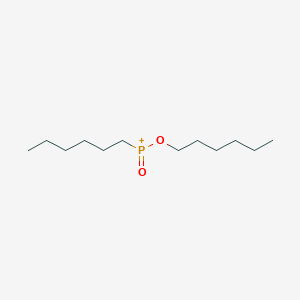
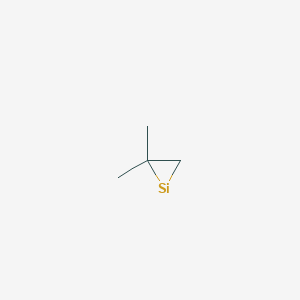
![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
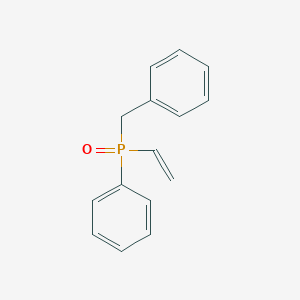
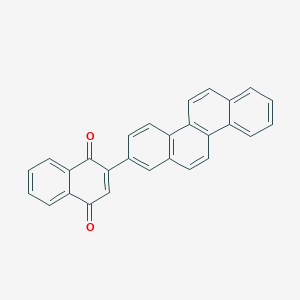
![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)
